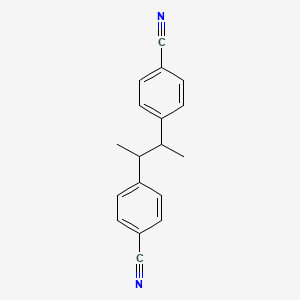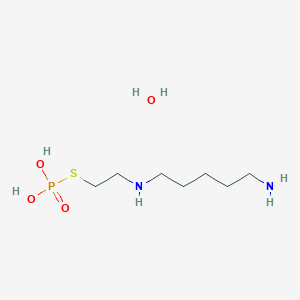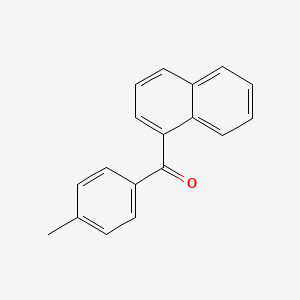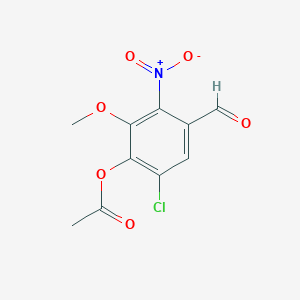
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is an organic compound with the molecular formula C10H9NO6Cl. This compound is characterized by the presence of a chloro group, a formyl group, a methoxy group, and a nitro group attached to a phenyl acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate typically involves multi-step organic reactions. One common method includes the nitration of 6-chloro-2-methoxyphenol followed by formylation and acetylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids for formylation and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-4-carboxy-2-methoxy-3-nitrophenyl acetate.
Reduction: 6-Chloro-4-formyl-2-methoxy-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-formyl-2-methoxyphenyl acetate
- 6-Chloro-4-formyl-2-nitrophenyl acetate
- 6-Chloro-4-formyl-3-nitrophenyl acetate
Uniqueness
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
63055-09-4 |
|---|---|
Fórmula molecular |
C10H8ClNO6 |
Peso molecular |
273.62 g/mol |
Nombre IUPAC |
(6-chloro-4-formyl-2-methoxy-3-nitrophenyl) acetate |
InChI |
InChI=1S/C10H8ClNO6/c1-5(14)18-9-7(11)3-6(4-13)8(12(15)16)10(9)17-2/h3-4H,1-2H3 |
Clave InChI |
XILJIFFGRIBGGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C(=C1OC)[N+](=O)[O-])C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


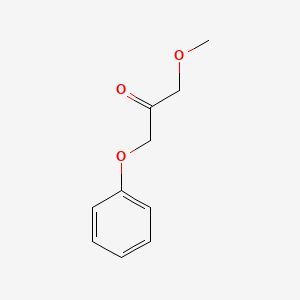

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)

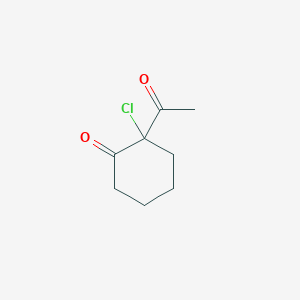
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
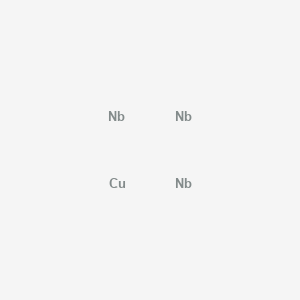
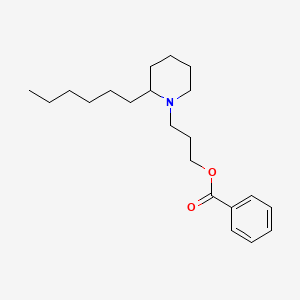

![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
